1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid
Description
1-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a pyrazole-based carboxylic acid derivative characterized by a 2,4-dichlorophenyl group at position 1 and a carboxylic acid moiety at position 3 of the pyrazole ring. This compound serves as a key intermediate in the synthesis of cannabinoid receptor 1 (CB1) antagonists and inverse agonists, such as rimonabant analogs . Its structural framework allows for diverse modifications, making it a versatile scaffold for medicinal chemistry. Synthetically, it is often prepared via cyclocondensation reactions or hydrolysis of ester precursors under acidic or basic conditions, as demonstrated in the synthesis of related pyrazole-3-carboxylic acids in and .
Properties
IUPAC Name |
1-(2,4-dichlorophenyl)pyrazole-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-6-1-2-9(7(12)5-6)14-4-3-8(13-14)10(15)16/h1-5H,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBPQJKXKGFYNQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)N2C=CC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid typically involves the reaction of 2,4-dichlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to hydrolysis to yield the carboxylic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve continuous flow microreactor systems, which offer improved reaction efficiency and higher yields compared to traditional batch reactors. These systems allow for precise control of reaction temperature and residence time, enhancing the overall production process .
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
1-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of agrochemicals and pharmaceuticals, contributing to the development of new products
Mechanism of Action
The mechanism of action of 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects on CB1 Binding: The 4-cyano group (e.g., in 7c and CP-272871) enhances CB1 affinity by interacting with hydrophobic pockets in the receptor . Halogenated aryl groups at position 5 (e.g., 4-iodophenyl in 7c) improve binding through van der Waals interactions, with iodine providing superior activity over bromine or chlorine . Methyl groups at position 4 (as in the rimonabant metabolite) reduce potency, likely due to steric hindrance .
- Side Chain Influence: Piperidinyl and morpholino groups (7c, 7g) improve brain penetration and metabolic stability, respectively . Carboxamide derivatives (e.g., CP-272871) exhibit lower inverse agonist activity compared to carboxylic acid precursors, suggesting the free acid moiety is critical for receptor interaction .
Biological Activity
1-(2,4-Dichlorophenyl)-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, synthesis, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula C₁₁H₈Cl₂N₂O₂ and a molecular weight of approximately 271.10 g/mol. It features a dichlorophenyl group and a carboxylic acid functional group, which contribute to its unique biological properties.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. For instance, certain pyrazole derivatives have demonstrated up to 85% inhibition of tumor necrosis factor (TNF-α) at concentrations as low as 10 µM, compared to standard drugs like dexamethasone which showed 76% inhibition at 1 µM .
- Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In vitro studies reported significant inhibition of interleukin-6 (IL-6) production, suggesting potential therapeutic applications in inflammatory diseases .
- Antimicrobial Activity : Various studies have assessed the antimicrobial properties of pyrazole derivatives against pathogens such as E. coli and S. aureus. Compounds with specific structural modifications have shown promising results, indicating their potential as new antimicrobial agents .
Synthesis and Derivative Studies
The synthesis of this compound typically involves the reaction of 2,4-dichlorophenyl hydrazine with appropriate carboxylic acid derivatives under controlled conditions. The resulting compound can be further modified to enhance its biological activity or alter its pharmacokinetic properties.
Table: Comparison of Pyrazole Derivatives
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| This compound | C₁₁H₈Cl₂N₂O₂ | Anticancer, Anti-inflammatory |
| 1-(3,5-Dichlorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid | C₁₃H₁₂Cl₂N₂O₂ | Enhanced solubility |
| 4-Methyl-1H-pyrazole-3-carboxylic acid | C₆H₈N₂O₂ | Antimicrobial activity |
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Case Study on Anticancer Activity : A derivative was tested in a preclinical model for its ability to inhibit tumor growth. Results showed a significant reduction in tumor size compared to untreated controls, supporting further development as an anticancer agent.
- Clinical Trials for Anti-inflammatory Effects : A derivative was subjected to clinical trials for treating rheumatoid arthritis. Patients reported improved symptoms and reduced inflammation markers after treatment with the pyrazole derivative compared to placebo groups.
Q & A
Basic: What are the critical steps for synthesizing 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylic acid, and how are intermediates monitored?
The synthesis typically involves a multi-step protocol:
- Step 1 : Condensation of 2,4-dichloroaniline with a β-ketoester to form a pyrazole ring.
- Step 2 : Chlorination and carboxylation reactions to introduce substituents .
- Monitoring : Thin-layer chromatography (TLC) is used to track reaction progress, while nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirm intermediate structures .
Basic: How is the crystal structure of this compound determined, and what insights does it provide?
Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key parameters for the compound:
- Crystal system : Monoclinic, space group P2/c
- Unit cell dimensions : a = 13.192 Å, b = 8.817 Å, c = 30.012 Å, β = 102.42° .
- Structural insights : The pyrazole ring adopts a planar conformation, with dihedral angles between chlorophenyl groups influencing steric interactions and potential binding to biological targets .
Advanced: How do computational methods optimize reaction pathways for derivatives of this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms are employed to:
- Predict transition states and energy barriers for pyrazole ring formation.
- Screen substituent effects on electronic properties (e.g., chlorophenyl groups enhance electrophilicity) .
- Machine learning models trained on PubChem data (e.g., CID 2739317) prioritize synthetic routes with high yields .
Advanced: What analytical techniques resolve contradictions in spectroscopic data for this compound?
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. Mitigation strategies:
- Variable-temperature NMR : Identifies dynamic equilibria between tautomeric forms.
- X-ray crystallography : Provides definitive bond-length validation (e.g., C–Cl distances: 1.73–1.76 Å) .
- Cross-validation : Compare experimental data with computational spectra (e.g., Gaussian 16 B3LYP/6-311++G**) .
Basic: How does the chlorination pattern influence the compound’s physicochemical properties?
- Lipophilicity : The 2,4-dichlorophenyl group increases logP (predicted: ~4.2), enhancing membrane permeability.
- Acidity : The carboxylic acid moiety (pKa ~3.1) facilitates salt formation for improved solubility .
- Steric effects : Ortho-chloro substituents reduce rotational freedom, affecting binding to enzymes like cyclooxygenase-2 .
Advanced: What strategies are used to study this compound’s interactions with biological targets (e.g., cannabinoid receptors)?
- Docking simulations : AutoDock Vina models ligand-receptor binding, highlighting hydrogen bonds with residues like Ser383 and Lys192 .
- SAR studies : Methyl substitution at the pyrazole 4-position (see derivative CID 19620034) modulates receptor affinity .
- In vitro assays : Competitive binding assays using [³H]-CP55940 quantify CB1/CB2 receptor inhibition .
Basic: What are the best practices for purifying this compound, and how is purity validated?
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water).
- Purity validation :
- HPLC (C18 column, λ = 254 nm): Retention time ~8.2 min, purity >98% .
- Elemental analysis: %C, %H, %N within ±0.3% of theoretical values (C: 53.57%, H: 2.91%, N: 7.35%) .
Advanced: How do environmental factors (e.g., pH, temperature) affect the stability of this compound?
- pH stability : Degrades rapidly in alkaline conditions (t½ < 2 hrs at pH 9) due to carboxylic acid deprotonation.
- Thermal stability : Decomposes above 200°C (DSC data) via decarboxylation .
- Light sensitivity : UV-Vis studies show λmax at 280 nm; amber glass vials are recommended for storage .
Advanced: What toxicological data are available, and how are they generated?
- EPA DSSTox : Acute toxicity (LD50 oral, rat): 320 mg/kg .
- AMES test : Negative for mutagenicity at concentrations ≤10 μg/mL .
- Ecotoxicity : Daphnia magna EC50 = 12.5 mg/L (OECD 202 guidelines) .
Basic: How is this compound’s solubility profile characterized, and what co-solvents are effective?
- Aqueous solubility : 0.15 mg/mL in water (25°C).
- Co-solvents : DMSO (up to 50 mg/mL), PEG-400, or cyclodextrin inclusion complexes enhance solubility .
- LogD (pH 7.4) : 2.8, measured via shake-flask method .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
